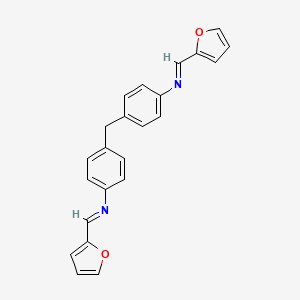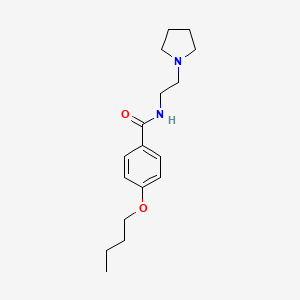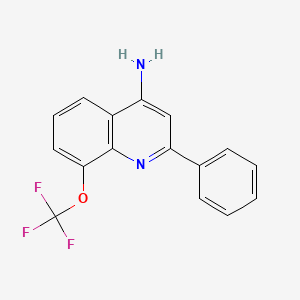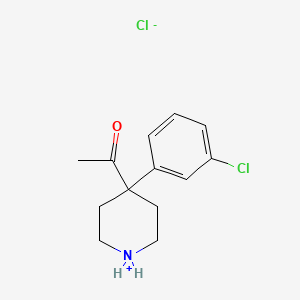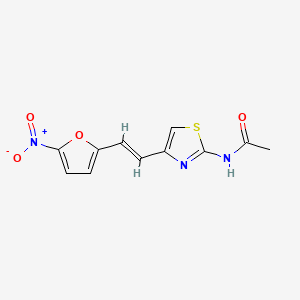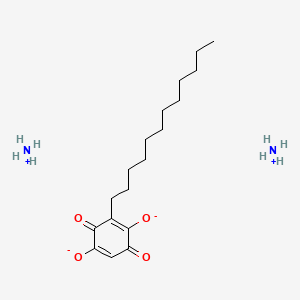
3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt is a chemical compound with the molecular formula C18H34N2O4 and a molecular weight of 342.474 g/mol. This compound is characterized by its unique structure, which includes a dodecyl chain attached to a benzoquinone core, and is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt typically involves the reaction of 2,5-dihydroxy-1,4-benzoquinone with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt undergoes various chemical reactions, including:
Oxidation: The benzoquinone core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The dodecyl chain can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can react with the dodecyl chain under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Industry: Utilized in the development of advanced materials, such as conductive polymers and battery components.
Mechanism of Action
The mechanism of action of 3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt involves its ability to undergo redox reactions. The benzoquinone core can accept and donate electrons, making it an effective redox mediator. This property is particularly useful in applications such as batteries and conductive materials. Additionally, the compound’s ability to interact with biological molecules through redox reactions underlies its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone potassium salt: Similar structure but with potassium ions instead of ammonium ions.
2,5-Dihydroxy-1,4-benzoquinone disodium salt: Similar structure but with sodium ions instead of ammonium ions.
Poly(2,5-dihydroxy-1,4-benzoquinone-3,6-methylene): A polymeric form with similar redox properties
Uniqueness
3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt is unique due to the presence of the dodecyl chain, which imparts hydrophobic properties and enhances its solubility in organic solvents. This makes it particularly useful in applications where solubility and hydrophobic interactions are important.
Properties
CAS No. |
5972-79-2 |
|---|---|
Molecular Formula |
C18H34N2O4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
diazanium;2-dodecyl-3,6-dioxocyclohexa-1,4-diene-1,4-diolate |
InChI |
InChI=1S/C18H28O4.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(21)15(19)13-16(20)18(14)22;;/h13,19,22H,2-12H2,1H3;2*1H3 |
InChI Key |
JGKBGTUBKXFEBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)[O-])[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13752506.png)
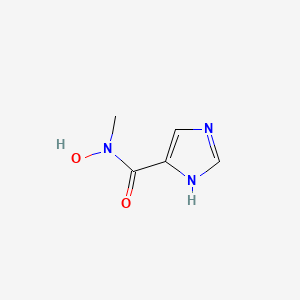

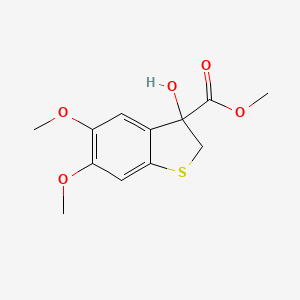
![2-Naphthalenol, decahydro-, [2S-(2alpha,4aalpha,8abeta)]](/img/structure/B13752531.png)
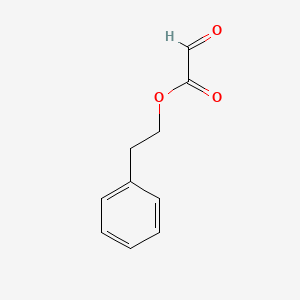
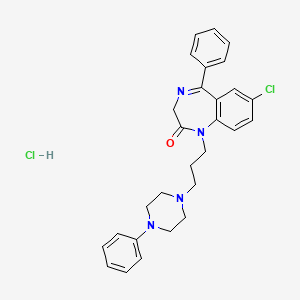
![Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13752557.png)
